BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Salt Form Aqueous Solubility Assay Compatibility

N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 1257855-14-3, molecular formula C₁₄H₂₃Cl₂N₃O₃, MW 352.26 g/mol) is a small-molecule N-arylpiperazine derivative supplied as a dihydrochloride salt with typical commercial purity of ≥97%. The compound features a 2,5-dimethoxyphenyl pharmacophore linked via an acetamide bridge to an unsubstituted piperazine ring, a scaffold associated with sigma receptor engagement and kinase modulation.

Molecular Formula C14H23Cl2N3O3
Molecular Weight 352.3 g/mol
CAS No. 1257855-14-3
Cat. No. B1398220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
CAS1257855-14-3
Molecular FormulaC14H23Cl2N3O3
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
InChIKeyMOEGGMXNJBBWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride: Product Baseline and Procurement Context


N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 1257855-14-3, molecular formula C₁₄H₂₃Cl₂N₃O₃, MW 352.26 g/mol) is a small-molecule N-arylpiperazine derivative supplied as a dihydrochloride salt with typical commercial purity of ≥97% . The compound features a 2,5-dimethoxyphenyl pharmacophore linked via an acetamide bridge to an unsubstituted piperazine ring, a scaffold associated with sigma receptor engagement [1] and kinase modulation [2]. As a pre-formed salt with a computed LogP of 0.55 , it offers advantages in aqueous solubility and direct use in biological assays without additional salt conversion, positioning it as a versatile starting point for SAR exploration, lead optimization, and building-block chemistry in CNS and oncology programs.

Why N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride Cannot Be Substituted with Common In-Class Analogs


Despite a shared N-arylpiperazine-acetamide core, this compound occupies a narrow intersection of structural features—2,5-dimethoxy substitution, unsubstituted piperazine, and dihydrochloride salt form—not simultaneously present in the most readily available analogs. Replacement with the 2,4-dimethoxy regioisomer alters the geometry of hydrogen-bonding methoxy groups, which template-based SAR indicates can dramatically shift sigma receptor binding affinity [1]. Substitution with N-4-phenyl or N-4-fluorophenyl variants introduces steric bulk that changes the selectivity profile toward serotonergic or additional targets [2]. Use of the free base (CAS 946775-13-9) instead of the dihydrochloride requires additional solubilization steps and carries lower lot-to-lot consistency in biological assays . These differences produce distinct pharmacological fingerprints, making generic interchange unreliable for reproducible experimental outcomes.

Quantitative Differentiation of N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride Against Comparators


Aqueous Solubility and Assay Readiness: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (MW 352.26) provides a stoichiometrically defined, readily soluble form for biological assay preparation. In contrast, the free base (CAS 946775-13-9, MW 279.34) has a low computed LogP of 0.55 and lacks ionizable salt counterions, resulting in significantly lower aqueous solubility at physiological pH . Suppliers of the free base typically report purity without salt stoichiometry control, introducing variability in dissolution and dosing that is absent in the dihydrochloride form .

Salt Form Aqueous Solubility Assay Compatibility Procurement Quality

Regioisomeric Differentiation: 2,5-Dimethoxy vs. 2,4-Dimethoxy Substitution

The 2,5-dimethoxy substitution pattern positions the methoxy oxygen atoms in a hydrogen-bond donor/acceptor geometry distinct from the 2,4-dimethoxy regioisomer (CAS 946666-19-9). In the sigma-1 receptor pharmacophore model, 2,5-dimethoxy substitution on the phenyl ring can yield σ1 Ki values as low as 1.6 nM when coupled with optimized N-alkyl chains . Although direct binding data for the 2,4-regioisomer are not publicly available, the positional isomerism is known to reorient the aryl ring and shift hydrogen-bond networks, producing markedly different affinity profiles in related piperazine series [1].

Regioisomer Sigma Receptor Pharmacophore Geometry SAR

Selectivity Window: Unsubstituted Piperazine vs. N-4-Phenyl Analog

The unsubstituted piperazine retains a free secondary amine (pKa ~9.7) available for hydrogen-bond donation and salt-bridge formation within the sigma-1 receptor binding pocket. In contrast, the N-4-phenyl analog (CAS 848050-39-5) introduces an aromatic substituent that extends the ligand into a hydrophobic sub-pocket, which literature data indicate can recruit additional affinity for serotonin 5-HT1A and dopamine D2 receptors [1] [2]. A structurally related N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide exhibits high 5-HT1A affinity (Ki = 12 nM) and moderate D2 affinity (Ki = 45 nM) [2], whereas the target compound's unsubstituted piperazine is predicted to favor sigma receptor engagement with reduced polypharmacology.

Sigma Selectivity N-4 Substitution Off-Target Profile Dopamine Receptors

Synthetic Tractability: Dihydrochloride as a Direct Coupling Partner vs. Free Base Intermediates

The dihydrochloride salt serves as a shelf-stable, pre-weighed building block suitable for direct N-alkylation or reductive amination without prior neutralization in many protocols. Patents describing piperazinylacetamide-based kinase inhibitors (e.g., AKT, p38) employ analogous N-arylpiperazine intermediates for late-stage diversification [1][2]. The defined stoichiometry (C₁₄H₂₃Cl₂N₃O₃) ensures reproducible molar equivalents in parallel synthesis, whereas free bases and mixed-salt batches introduce weighing and reactivity inconsistencies .

Building Block Parallel Synthesis Amide Coupling Procurement Efficiency

Predicted CNS Drug-Likeness: Favorable LogP and TPSA vs. High-Lipophilicity N-Substituted Analogs

The target compound's computed LogP of 0.55 and TPSA of 62.83 Ų place it within the favorable CNS drug-like space (LogP <3, TPSA <90 Ų) [1]. By comparison, the N-4-phenyl analog (CAS 848050-39-5) has a predicted LogP of approximately 2.5–3.0 (estimated from cLogP of similar C₂₀H₂₅N₃O₃ structures), approaching the upper limit for optimal CNS penetration . The N-2,6-dimethylphenyl analog (ranolazine intermediate, CAS 5294-61-1) has a computed LogP of 1.49–2.31 , also higher than the target. The lower LogP of the target compound suggests superior aqueous solubility and potentially reduced non-specific protein binding.

CNS MPO LogP TPSA Blood-Brain Barrier

Procurement-Relevant Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride


Sigma-1/Sigma-2 Receptor Pharmacological Tool Compound Studies

The 2,5-dimethoxyphenyl substitution pattern is a validated pharmacophore for sigma receptor binding, with related compounds achieving σ2 Ki values as low as 23 nM [1]. The unsubstituted piperazine and dihydrochloride salt form make this compound an ideal starting scaffold for sigma-1/sigma-2 selectivity profiling, where N-4-substituted analogs would introduce confounding aminergic receptor polypharmacology [2]. Use in competitive binding assays with [³H]-(+)-pentazocine or [³H]-DTG enables direct determination of sigma subtype affinity and selectivity.

Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

Piperazine-acetamide scaffolds are established hinge-binding motifs in kinase inhibitor design, particularly for AKT, p38, and CDK targets [3]. The target compound provides an unadorned piperazine handle for systematic N-functionalization (sulfonylation, acylation, reductive amination) while maintaining the 2,5-dimethoxy pharmacophore. The dihydrochloride salt's defined stoichiometry supports reproducible parallel library synthesis for SAR expansion .

CNS-Penetrant Probe Development with Favorable Physicochemical Profile

With a computed LogP of 0.55 and TPSA of 62.83 Ų, the target compound resides within the optimal CNS drug-like property space (LogP <3, TPSA <90 Ų) . This contrasts with N-4-phenyl and N-2,6-dimethylphenyl analogs, whose LogP values exceed 1.5 and may reduce aqueous solubility or increase non-specific binding . The dihydrochloride salt circumvents solubilization challenges, enabling direct formulation for in vivo CNS pharmacokinetic studies.

Chemical Biology Tool for Target Deconvolution and Affinity Proteomics

The free secondary amine of the piperazine ring provides a unique attachment point for biotin, fluorophore, or photoaffinity labels without disrupting the 2,5-dimethoxyphenyl pharmacophore—a key advantage over N-4-substituted analogs that pre-occupy this position [2]. The dihydrochloride salt's stability and defined stoichiometry ensure reproducible conjugation chemistry for pull-down and chemical proteomics experiments.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.